Welcome to the BenchChem Online Store!
molecular formula C11H18O4 B8815473 Ethyl 2,4-dioxononanoate CAS No. 36983-33-2

Ethyl 2,4-dioxononanoate

Cat. No. B8815473
M. Wt: 214.26 g/mol
InChI Key: QAAIDDMBZYHETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04973576

Procedure details

4.7 g of sodium metal was dissolved in 92 ml of ethanol. A mixture of 20 g of 2-heptanone and 26 g of diethyl oxalate was dropwise added thereto at 0° C. After the removing the ice bath, the reaction mixture was stirred at room temperature for 3 hours. After evaporation of the reaction mixture, 200 ml of water was added to the resulting syrup, and then an aqueous 10% hydrochloric acid was added with ice-cooling, the pH being adjusted to 1. After extraction with benzene (300 ml×3), the organic layer was washed with 100 ml of water, dried with Glauber's salt (Na2SO4). And concentrated to give ethyl hexanoylpyruvate as a liquid (38 g).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
26 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][C:3](=[O:9])[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:10](OCC)(=[O:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12]>C(O)C>[C:3]([CH2:2][C:10](=[O:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])(=[O:9])[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |^1:0|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
[Na]
Name
Quantity
92 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
CC(CCCCC)=O
Name
Quantity
26 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added
CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
After evaporation of the reaction mixture, 200 ml of water
ADDITION
Type
ADDITION
Details
was added to the resulting syrup
ADDITION
Type
ADDITION
Details
an aqueous 10% hydrochloric acid was added with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
After extraction with benzene (300 ml×3)
WASH
Type
WASH
Details
the organic layer was washed with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Glauber's salt (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
And concentrated

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)(=O)CC(C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.